molecular formula C18H26ClNO3 B15251407 tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B15251407
M. Wt: 339.9 g/mol
InChI Key: IBXGZPRXBKZDFT-HZPDHXFCSA-N
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Description

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is an organic compound with the molecular formula C18H26ClNO3 and a molecular weight of 339.86 g/mol . This compound is a derivative of carbamate, which is an organic compound derived from carbamic acid. It is known for its unique chemical structure, which includes a tert-butyl group, a trans-2-((4-chlorobenzyl)oxy)cyclohexyl group, and a carbamate group.

Preparation Methods

The synthesis of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves several steps. One common method includes the reaction of trans-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H26ClNO3

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1

InChI Key

IBXGZPRXBKZDFT-HZPDHXFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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